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Compound of Interest

Compound Name: 2-(2-Methoxyethyl)morpholine

CAS No.: 959238-10-9

Cat. No.: B1610855 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(2-
Methoxyethyl)morpholine, a morpholine derivative of interest in pharmaceutical and chemical

synthesis. Understanding the spectral characteristics of this molecule is fundamental for its

identification, purity assessment, and the study of its chemical behavior. This document will

delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this

specific compound.

Molecular Structure and Its Spectroscopic
Implications
2-(2-Methoxyethyl)morpholine possesses a unique combination of functional groups that give

rise to a distinct spectroscopic fingerprint. The core of the molecule is a morpholine ring, a

saturated six-membered heterocycle containing both an ether linkage and a secondary amine.

Attached to the nitrogen atom is a 2-methoxyethyl side chain. This substitution pattern dictates

the chemical environment of each atom and, consequently, its interaction with electromagnetic

radiation and its fragmentation behavior.

Caption: Molecular structure of 2-(2-Methoxyethyl)morpholine with atom numbering.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-(2-Methoxyethyl)morpholine, both ¹H and ¹³C NMR provide critical

information for structural confirmation.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-(2-Methoxyethyl)morpholine is predicted to exhibit several

distinct multiplets corresponding to the different proton environments. The morpholine ring

protons typically appear as two broad multiplets due to the chair conformation and the

influence of the nitrogen and oxygen atoms. The protons on the carbons adjacent to the

oxygen (C3 and C5) are deshielded and appear at a higher chemical shift compared to those

adjacent to the nitrogen (C2 and C6)[1]. The 2-methoxyethyl side chain introduces three

additional signals: a triplet for the methoxy protons, and two triplets for the ethyl protons, which

will show coupling to each other.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.70 t 2H
-O-CH₂- (Morpholine,

C3/C5)

~3.55 t 2H
-CH₂-O-CH₃ (Side

Chain)

~3.30 s 3H -OCH₃

~2.65 t 2H -N-CH₂- (Side Chain)

~2.50 t 2H
-N-CH₂- (Morpholine,

C2/C6)

Note: 't' denotes a triplet and 's' denotes a singlet. Chemical shifts are approximate and can be

influenced by solvent and concentration.

Experimental Protocol for ¹H NMR Data Acquisition:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Methoxyethyl)morpholine in

0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrument Setup: Utilize a 500 MHz NMR spectrometer.

Acquisition Parameters:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 90°

Acquisition time: 4.0 s

Spectral width: 12 ppm

Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct

the resulting spectrum. Reference the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of unique carbon environments

and their electronic nature. Due to symmetry in the morpholine ring, only two signals are

expected for the ring carbons in a decoupled spectrum. The carbons adjacent to the highly

electronegative oxygen will appear at a higher chemical shift (further downfield) than those

adjacent to the nitrogen[2]. The side chain will contribute three distinct signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1610855?utm_src=pdf-body
https://www.researchgate.net/figure/The-FT-IR-spectrum-of-a-morpholine-and-b-morpholinium-glycolate_fig1_325857261
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~70.0 -O-CH₂- (Side Chain)

~67.0 -O-CH₂- (Morpholine, C3/C5)

~59.0 -OCH₃

~57.0 -N-CH₂- (Side Chain)

~54.0 -N-CH₂- (Morpholine, C2/C6)

Experimental Protocol for ¹³C NMR Data Acquisition:

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrument Setup: Utilize a 125 MHz NMR spectrometer.

Acquisition Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Spectral width: 200 ppm

Processing: Apply a Fourier transform and phase correct the spectrum. Reference the CDCl₃

solvent peak to 77.16 ppm.

NMR Workflow

Sample Preparation (in CDCl3)

1H NMR Acquisition

13C NMR Acquisition

Data Processing Spectral Analysis
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Caption: Generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation, which excites molecular vibrations. For 2-(2-
Methoxyethyl)morpholine, the key vibrational modes will be associated with the C-H, C-N, C-

O, and N-H (if protonated) bonds.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibration Type

2950-2800 Strong C-H stretching (alkane)

1250-1000 Strong
C-N stretching (amine) and C-

O stretching (ether)

The C-O stretching of the ether groups will likely result in a strong, broad absorption band in

the 1150-1085 cm⁻¹ region. The C-N stretching of the tertiary amine will be in the 1250-1020

cm⁻¹ range and may overlap with the C-O stretch. The aliphatic C-H stretching vibrations will

be observed as strong peaks in the 2950-2850 cm⁻¹ region[2].

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a single drop of neat liquid 2-(2-Methoxyethyl)morpholine onto

the ATR crystal.

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Acquisition Parameters:

Number of scans: 32

Resolution: 4 cm⁻¹
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Spectral range: 4000-400 cm⁻¹

Processing: Collect the spectrum and perform a background subtraction using a clean ATR

crystal.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity and elucidating its structure. Upon

ionization, 2-(2-Methoxyethyl)morpholine is expected to undergo characteristic fragmentation

pathways.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

The molecular ion peak ([M]⁺) for 2-(2-Methoxyethyl)morpholine (C₇H₁₅NO₂) is expected at a

mass-to-charge ratio (m/z) of 145.11. Common fragmentation patterns for morpholine

derivatives involve cleavage of the bonds alpha to the nitrogen and oxygen atoms. For ethers,

cleavage of the C-C bond adjacent to the oxygen is common[3]. For amines, alpha-cleavage of

an alkyl radical is a predominant fragmentation mode[4].

Predicted Key Fragments:

m/z Possible Fragment

145 [M]⁺ (Molecular Ion)

114 [M - OCH₃]⁺

100 [M - C₂H₅O]⁺ or [Morpholino-CH₂]⁺

86 [Morpholine]⁺

58 [CH₂=N-CH₂CH₂OCH₃]⁺

45 [CH₂OCH₃]⁺

Experimental Protocol for GC-MS Data Acquisition:

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of 2-(2-
Methoxyethyl)morpholine in a volatile organic solvent such as dichloromethane or
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methanol.

Gas Chromatography (GC) Parameters:

Injector temperature: 250 °C

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

Carrier gas: Helium at a constant flow of 1 mL/min

Oven program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10

°C/min, hold for 5 min.

Mass Spectrometry (MS) Parameters:

Ionization mode: Electron Impact (EI) at 70 eV

Source temperature: 230 °C

Quadrupole temperature: 150 °C

Mass range: 40-400 amu

Mass Spectrometry Fragmentation Pathway

[C7H15NO2]+ (m/z 145)

[M - OCH3]+ (m/z 114)

Loss of .OCH3

[Morpholino-CH2]+ (m/z 100)

Alpha-cleavage

[CH2=N-CH2CH2OCH3]+ (m/z 58)

Rearrangement

[Morpholine]+ (m/z 86)

Loss of CH2
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Caption: A simplified representation of potential fragmentation pathways for 2-(2-
Methoxyethyl)morpholine in EI-MS.

Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic

characterization of 2-(2-Methoxyethyl)morpholine. The predicted data and outlined protocols

in this guide serve as a valuable resource for researchers and scientists in the positive

identification and quality control of this compound. The unique interplay of the morpholine ring

and the methoxyethyl side chain results in a distinct and interpretable set of spectral data,

allowing for unambiguous structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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